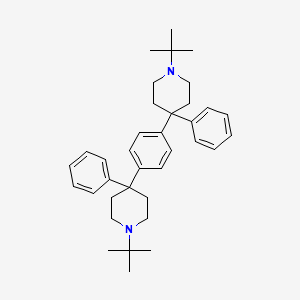
4,4'-(1,4-Phenylene)bis(1-tert-butyl-4-phenylpiperidine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(1,4-Phenylene)bis(1-tert-butyl-4-phenylpiperidine) is a complex organic compound characterized by its unique structure, which includes a phenylene group flanked by two piperidine rings, each substituted with tert-butyl and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1,4-Phenylene)bis(1-tert-butyl-4-phenylpiperidine) typically involves multi-step organic reactions. One common method includes the alkylation of phenylene with tert-butyl and phenyl-substituted piperidine derivatives. The reaction conditions often require the use of strong bases and solvents such as dichloromethane or toluene, under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-(1,4-Phenylene)bis(1-tert-butyl-4-phenylpiperidine) can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
4,4’-(1,4-Phenylene)bis(1-tert-butyl-4-phenylpiperidine) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a drug candidate.
Industry: Utilized in the development of advanced materials, such as polymers and resins.
Mecanismo De Acción
The mechanism by which 4,4’-(1,4-Phenylene)bis(1-tert-butyl-4-phenylpiperidine) exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Di-tert-butylbiphenyl: Similar in structure but lacks the piperidine rings.
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Shares the piperidine ring but has different substituents.
4-tert-Butylphenol: Contains the tert-butyl group but lacks the piperidine and phenylene components.
Uniqueness
4,4’-(1,4-Phenylene)bis(1-tert-butyl-4-phenylpiperidine) is unique due to its combination of phenylene and piperidine rings with tert-butyl and phenyl substituents. This unique structure imparts specific chemical and physical properties, making it valuable for various applications.
Propiedades
Número CAS |
91075-59-1 |
|---|---|
Fórmula molecular |
C36H48N2 |
Peso molecular |
508.8 g/mol |
Nombre IUPAC |
1-tert-butyl-4-[4-(1-tert-butyl-4-phenylpiperidin-4-yl)phenyl]-4-phenylpiperidine |
InChI |
InChI=1S/C36H48N2/c1-33(2,3)37-25-21-35(22-26-37,29-13-9-7-10-14-29)31-17-19-32(20-18-31)36(30-15-11-8-12-16-30)23-27-38(28-24-36)34(4,5)6/h7-20H,21-28H2,1-6H3 |
Clave InChI |
YBHSVPADPHSABT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N1CCC(CC1)(C2=CC=CC=C2)C3=CC=C(C=C3)C4(CCN(CC4)C(C)(C)C)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


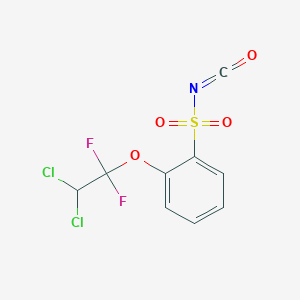
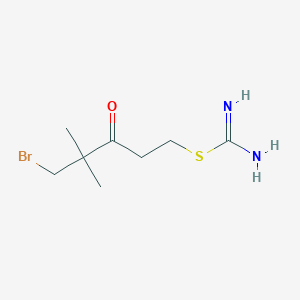
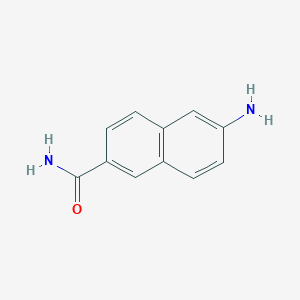
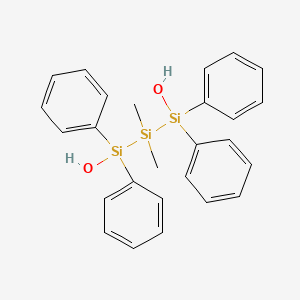
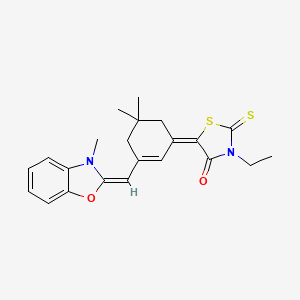
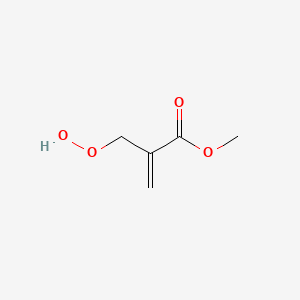
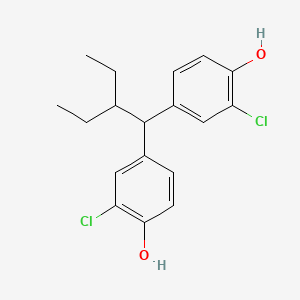
![1-Chloro-4-[(3,3,4,4-tetrachlorobut-1-yn-1-yl)sulfanyl]benzene](/img/structure/B14347610.png)
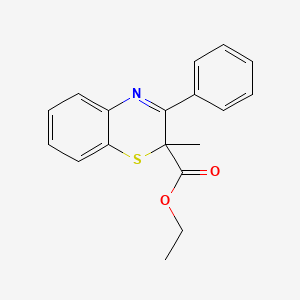
![2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(methylsulfanylmethoxy)oxolan-2-yl]-1H-purin-6-one](/img/structure/B14347617.png)
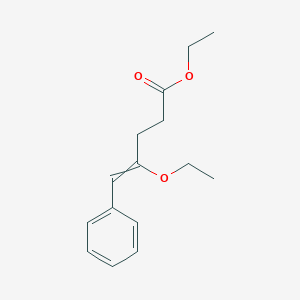
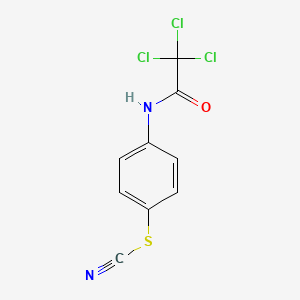
![Trimethylsilyl 2,2-difluoro-N-[(trimethylsilyl)oxy]ethanimidate](/img/structure/B14347626.png)
![2-(2-Methoxyphenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide](/img/structure/B14347630.png)
